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Introduction
BI-891065 is a novel, orally bioavailable, monovalent small molecule mimetic of the Second

Mitochondria-derived Activator of Caspases (SMAC). Developed by Boehringer Ingelheim, it is

an antagonist of the Inhibitor of Apoptosis Proteins (IAPs), a family of proteins often

overexpressed in cancer cells, leading to therapeutic resistance. By mimicking the endogenous

SMAC protein, BI-891065 is designed to restore the natural process of apoptosis in tumor cells,

positioning it as a promising agent in oncology, particularly in combination with other anti-

cancer therapies. This technical guide provides a comprehensive overview of the discovery,

mechanism of action, and preclinical development of BI-891065.

Core Compound Details
BI-891065 is chemically identified as 2-amino-N-(6-ethynylpyridin-2-yl)propanamide.[1] Its

development was part of a focused effort to create potent and selective IAP antagonists.
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Property Value

Chemical Structure 2-amino-N-(6-ethynylpyridin-2-yl)propanamide

Molecular Formula C10H11N3O

Molecular Weight 189.22 g/mol

Class Monovalent SMAC Mimetic

Originator Boehringer Ingelheim

Highest Development Phase Phase I Clinical Trials

Mechanism of Action
BI-891065 functions by targeting the Baculoviral IAP Repeat (BIR) domains of cellular IAP1

(cIAP1), cellular IAP2 (cIAP2), and X-linked IAP (XIAP), with a preferential selectivity for cIAP1

and cIAP2.[1][2] The binding of BI-891065 to these IAPs unleashes the apoptotic cascade

through two primary mechanisms:

Induction of cIAP1/2 Auto-ubiquitination and Degradation: By binding to the BIR domains of

cIAP1 and cIAP2, BI-891065 induces a conformational change that triggers their E3 ligase

activity, leading to their auto-ubiquitination and subsequent proteasomal degradation.[3] This

degradation removes the block on caspase activation.

Activation of the Non-Canonical NF-κB Pathway: The degradation of cIAP1/2 leads to the

stabilization of NF-κB-inducing kinase (NIK). This activates the non-canonical NF-κB

pathway, which sensitizes cancer cells to TNFα-induced apoptosis.[3]

The following diagram illustrates the signaling pathway affected by BI-891065.
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Caption: Signaling pathway of BI-891065 leading to apoptosis.
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Preclinical Data
In Vitro Activity
BI-891065 has demonstrated potent binding to IAP proteins. The half-maximal inhibitory

concentrations (IC50) for the BIR3 domains of cIAP1, cIAP2, and XIAP are summarized below.

[1]

Target IC50 (nM)

cIAP1 1.5

cIAP2 4.6

XIAP >1000

A comprehensive screening of over 246 cancer cell lines revealed that BI-891065 has modest

single-agent activity.[4][5] However, its efficacy is significantly enhanced in the presence of

TNF-α. In a panel of 56 colorectal cancer cell lines, 5% were sensitive to BI-891065 alone,

which increased to 21% with the addition of TNF-α.[4][5]

In Vivo Efficacy
Preclinical in vivo studies have primarily focused on the combination of BI-891065 with other

anti-cancer agents. In a Pan02 pancreatic cancer syngeneic mouse model, the combination of

BI-891065 with an anti-PD-1 antibody led to the eradication of tumors.[2]

Significant synergy has also been observed in combination with the BET inhibitor BI 894999. In

vivo studies in pancreatic ductal adenocarcinoma (PDAC) and colorectal cancer (CRC)

xenograft models demonstrated superior tumor growth inhibition (TGI) for the combination

compared to either agent alone.
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Model Treatment
Tumor Growth Inhibition
(TGI)

BxPC3 Pancreas Xenograft BI 891065 (50 mg/kg) 22%

BI 894999 (2 mg/kg) 70%

Combination 96%

Pan02 Pancreas Syngeneic BI 891065 (50 mg/kg) 9%

BI 894999 (4 mg/kg) 30%

Combination 92%

Experimental Protocols
IAP Binding Assay (Homogeneous Time-Resolved
Fluorescence - HTRF)
Objective: To determine the in vitro potency of BI-891065 in binding to the BIR3 domains of

cIAP1, cIAP2, and XIAP.

Methodology:

Recombinant human His-tagged BIR3 domains of cIAP1, cIAP2, and XIAP are used.

A fluorescently labeled SMAC-derived peptide is used as a tracer.

The assay is performed in a 384-well plate in a suitable assay buffer (e.g., 50 mM HEPES

pH 7.5, 100 mM NaCl, 0.05% BSA, 1 mM DTT).

Serial dilutions of BI-891065 are incubated with the respective BIR3 domain and the tracer.

The HTRF signal is measured on a compatible plate reader after an incubation period (e.g.,

1 hour at room temperature).

The IC50 values are calculated from the dose-response curves using a four-parameter

logistic fit.
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Pan-Cancer Cell Line Proliferation Assay
Objective: To assess the anti-proliferative activity of BI-891065 across a large panel of human

cancer cell lines.

Methodology:

A panel of 246 human cancer cell lines is seeded in 384-well plates.

Cells are treated with a concentration range of BI-891065, both as a single agent and in

combination with a fixed concentration of TNF-α.

After a 72-hour incubation period, cell viability is assessed using a high-content screening

platform (e.g., measuring ATP content with CellTiter-Glo®).

The percentage of sensitive cell lines is determined based on a predefined viability

threshold.

Genome-Wide CRISPR/Cas9 Sensitizer Screen
Objective: To identify genetic determinants of sensitivity to BI-891065.

Methodology:

A cancer cell line of interest is transduced with a genome-wide lentiviral sgRNA library.

The transduced cell population is treated with a sub-lethal dose of BI-891065 in the

presence of TNF-α.

Genomic DNA is extracted from the surviving and control cell populations.

The sgRNA sequences are amplified by PCR and quantified by next-generation sequencing.

Genes whose knockout leads to either sensitization or resistance to treatment are identified

by comparing the sgRNA abundance between the treated and control groups.

The following diagram outlines the workflow for the CRISPR/Cas9 screen.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Future Therapeutic Directions for Smac-Mimetics - PMC [pmc.ncbi.nlm.nih.gov]

2. Combining BET inhibition with SMAC mimetics restricts tumor growth and triggers immune
surveillance in preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]

3. BI-891065 | Benchchem [benchchem.com]

4. researchgate.net [researchgate.net]

5. WO2019160882A1 - Pd-1/pd-l1 inhibitors - Google Patents [patents.google.com]

To cite this document: BenchChem. [The Discovery and Development of BI-891065: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1192381#discovery-and-development-of-bi-891065]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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